molecular formula C17H16FN3O B5413702 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-phenylurea

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-phenylurea

Cat. No.: B5413702
M. Wt: 297.33 g/mol
InChI Key: MYJNUUQAJXHHOM-UHFFFAOYSA-N
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Description

1-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-3-phenylurea is a synthetic organic compound featuring a fluorinated indole core linked to a phenylurea group. The indole scaffold is a privileged structure in medicinal chemistry and is known for its diverse biological activities . Researchers value this specific molecular architecture because the indole nucleus is a common pharmacophore in pharmaceuticals and bioactive natural products, with documented potential in areas such as antiviral, anti-inflammatory, and anticancer research . The 5-fluoro substitution on the indole ring is a common modification that can influence the molecule's electronic properties, lipophilicity, and its binding affinity to biological targets, making it a valuable tool for structure-activity relationship (SAR) studies . While the specific mechanism of action for this urea derivative requires further investigation, related compounds with the 5-fluoro-1H-indol-3-yl-ethylamine substructure have been identified as inhibitors of enzymes like the Wnt deacylase Notum, suggesting a potential role in modulating key cellular signaling pathways such as Wnt/β-catenin . This compound is provided as a high-purity solid for research purposes. It is intended for use in biochemical research, hit-to-lead optimization, and as a standard in analytical studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O/c18-13-6-7-16-15(10-13)12(11-20-16)8-9-19-17(22)21-14-4-2-1-3-5-14/h1-7,10-11,20H,8-9H2,(H2,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJNUUQAJXHHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCC2=CNC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 1 2 5 Fluoro 1h Indol 3 Yl Ethyl 3 Phenylurea

Routes for the Construction of the 5-Fluoroindole (B109304) Core

Leimgruber-Batcho Indole (B1671886) Synthesis : This is a widely used and versatile method for indole synthesis. diva-portal.org The process typically begins with a 2-nitrotoluene (B74249) derivative, in this case, 5-fluoro-2-nitrotoluene. This starting material is reacted with a formamide (B127407) acetal (B89532), such as dimethylformamide dimethyl acetal (DMF-DMA), and a secondary amine like pyrrolidine (B122466) to form a β-enaminonitrostyrene intermediate. Subsequent reductive cyclization of this intermediate, commonly using catalysts like Raney Nickel or Palladium on carbon (Pd/C) with a hydrogen source, yields the desired 5-fluoroindole. diva-portal.orgguidechem.com

Fischer Indole Synthesis : A classic method that involves the reaction of a substituted phenylhydrazine (B124118) (4-fluorophenylhydrazine) with an aldehyde or ketone (such as acetaldehyde (B116499) or pyruvic acid) under acidic conditions. The resulting phenylhydrazone intermediate undergoes a guidechem.comguidechem.com-sigmatropic rearrangement (the Fischer rearrangement) upon heating with an acid catalyst (e.g., ZnCl₂, polyphosphoric acid) to yield the indole ring. The specific carbonyl partner determines the substitution at the 2- and 3-positions of the resulting indole.

Sugasawa Indole Synthesis : This method is a type of Friedel-Crafts acylation followed by a reductive cyclization. diva-portal.org It starts with the reaction of 4-fluoroaniline (B128567) with a haloacetonitrile, such as chloroacetonitrile, in the presence of a Lewis acid catalyst like boron trichloride (B1173362) (BCl₃) or aluminum trichloride (AlCl₃). This forms an α-halo-keto-aniline intermediate. Subsequent reduction and cyclization, often achieved with sodium borohydride, produces the 5-fluoroindole core. diva-portal.org

Bischler Indole Synthesis : This approach involves the reaction of an arylamine (4-fluoroaniline) with an α-haloketone or α-hydroxyketone. For instance, reacting 4-fluoroaniline with 2-bromoacetaldehyde diethyl acetal can lead to the formation of the 5-fluoroindole scaffold, though this method can sometimes suffer from issues with regioselectivity. diva-portal.org

Table 1: Comparison of Synthetic Routes for the 5-Fluoroindole Core

Synthetic MethodTypical Starting MaterialsKey Reaction TypeAdvantagesDisadvantages
Leimgruber-Batcho5-Fluoro-2-nitrotolueneReductive CyclizationHigh yields, readily available starting materials. diva-portal.orgguidechem.comRequires reduction of a nitro group.
Fischer4-Fluorophenylhydrazine, Acetaldehyde guidechem.comguidechem.com-Sigmatropic RearrangementClassic, well-established method.Harsh acidic conditions, potential for side products.
Sugasawa4-Fluoroaniline, ChloroacetonitrileFriedel-Crafts Acylation/ReductionGood for specific substitutions. diva-portal.orgRequires strong Lewis acids. diva-portal.org
Bischler4-Fluoroaniline, α-HaloketoneCyclizationDirect approach.Can have regioselectivity issues. diva-portal.org

Strategies for Incorporating the Ethylamine (B1201723) Linker

Once the 5-fluoroindole core is synthesized, the next crucial step is the introduction of the 2-aminoethyl side chain at the C3 position to form 2-(5-fluoro-1H-indol-3-yl)ethanamine, also known as 5-fluorotryptamine (B1197405).

Reduction of Indole-3-acetonitrile : A common and efficient method involves the Vilsmeier-Haack or a similar formylation reaction on 5-fluoroindole to produce 5-fluoroindole-3-carboxaldehyde. guidechem.com The aldehyde can then be converted to 5-fluoroindole-3-acetonitrile via a condensation reaction with a cyanide source. The nitrile is subsequently reduced to the primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) or by catalytic hydrogenation.

Speeter-Anthony Tryptamine (B22526) Synthesis : This route begins with the reaction of 5-fluoroindole with oxalyl chloride to form an indol-3-ylglyoxylyl chloride intermediate. This highly reactive intermediate is then treated with an amine source, such as ammonia (B1221849) or a protected amine, followed by reduction of the resulting amide and ketone functionalities, typically with LiAlH₄, to yield 5-fluorotryptamine.

From Indole-3-acetic acid : 5-Fluoroindole-3-acetic acid can be synthesized from 5-fluoroindole. The carboxylic acid is then converted to an amide (5-fluoroindole-3-acetamide) using standard coupling reagents. A subsequent reduction of the amide group, for example with LiAlH₄ or borane (B79455) (BH₃), provides the desired ethylamine linker.

Formation of the Phenylurea Moiety: Reaction Conditions and Yield Optimization

The final step in the synthesis of the target compound is the formation of the urea (B33335) linkage. This is typically achieved by reacting the primary amine of 5-fluorotryptamine with a suitable phenyl-containing electrophile.

Reaction with Phenyl Isocyanate : The most direct and common method is the nucleophilic addition of the primary amine of 5-fluorotryptamine to phenyl isocyanate. commonorganicchemistry.comnih.gov This reaction is generally high-yielding and proceeds under mild conditions. It is typically carried out in an aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) at room temperature. commonorganicchemistry.com The reaction is often complete within a few hours, and the product can precipitate from the reaction mixture or be isolated after solvent evaporation.

Carbonyldiimidazole (CDI) : 5-fluorotryptamine can be reacted with CDI to form an activated carbamoyl-imidazole intermediate, which is then treated with aniline (B41778) to form the phenylurea. The order of addition is crucial to avoid the formation of symmetrical urea by-products. commonorganicchemistry.com

Triphosgene (B27547) : This solid, safer alternative to phosgene (B1210022) gas can be used to generate the isocyanate in situ from aniline, which then reacts with 5-fluorotryptamine. asianpubs.org Alternatively, the amine can be reacted with triphosgene to form a carbamoyl (B1232498) chloride, followed by reaction with aniline. Careful control of stoichiometry and conditions is required. asianpubs.org

Phenyl Carbamates : Reaction of 5-fluorotryptamine with an activated phenyl carbamate (B1207046), such as phenyl N-phenylcarbamate, can also yield the desired urea, though this can sometimes be a reversible reaction. mdpi.com

Yield Optimization : Optimization of the urea formation step often involves screening different solvents and bases. While the reaction with an isocyanate typically does not require a base, in other methods, a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine may be added to scavenge acid by-products. tandfonline.com Temperature control is also important; while most reactions proceed at room temperature, gentle heating may sometimes be required to drive the reaction to completion, particularly with less reactive partners. tandfonline.com

Table 2: Selected Reaction Conditions for Phenylurea Formation

ReagentSolventTemperatureBaseKey Considerations
Phenyl IsocyanateDCM, THF, or DMFRoom TemperatureGenerally not required. commonorganicchemistry.comDirect, high-yielding, moisture-sensitive reagent.
CDI + AnilineTHF or DCM0°C to Room TemperatureNot requiredOrder of addition is critical to prevent side products. commonorganicchemistry.com
Triphosgene + AnilineDCM or Toluene0°C to RefluxTertiary amine base (e.g., Et₃N)Handles toxic phosgene equivalent; requires careful handling. asianpubs.org
Phenyl Chloroformate + AnilineDCM0°C to Room TemperaturePyridine or Et₃NForms a carbamate intermediate first. mdpi.com

Purification and Spectroscopic Characterization (Excluding Basic Identification Data)

Following the synthesis, the crude 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-phenylurea must be purified to remove unreacted starting materials, reagents, and by-products.

Purification : Standard laboratory techniques are employed for purification.

Recrystallization : If the product is a stable solid with suitable solubility properties, recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate (B1210297)/hexanes) is an effective method for obtaining high-purity material.

Flash Column Chromatography : This is a very common method for purifying organic compounds. The crude product is loaded onto a silica (B1680970) gel column and eluted with a solvent gradient, typically a mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate or acetone), to separate the product from impurities. nih.gov

High-Performance Liquid Chromatography (HPLC) : For achieving very high purity or for separating closely related analogs, preparative reverse-phase HPLC can be utilized. nih.gov

Spectroscopic Characterization : Beyond simple confirmation of identity (e.g., melting point, mass spectrometry for molecular weight), advanced spectroscopic techniques are used to unequivocally confirm the structure and purity.

¹H NMR Spectroscopy : Provides detailed information about the electronic environment of protons. Key signals to analyze include the distinct splitting patterns of the aromatic protons on the 5-fluoroindole and phenyl rings, the chemical shifts of the two N-H protons of the urea moiety (which can be exchangeable with D₂O), and the characteristic multiplets of the ethyl linker protons.

¹³C NMR Spectroscopy : Confirms the carbon skeleton. The urea carbonyl carbon has a characteristic chemical shift in the range of 150-160 ppm. Signals for all aromatic and aliphatic carbons should be present and accounted for.

¹⁹F NMR Spectroscopy : Since fluorine has a nuclear spin of ½, ¹⁹F NMR is a powerful tool. It will show a signal for the single fluorine atom on the indole ring, and its chemical shift provides information about the electronic environment. Coupling between the fluorine and nearby protons (³JHF and ⁴JHF) can be observed in the ¹H spectrum, further confirming its position.

Infrared (IR) Spectroscopy : Provides information on functional groups. A strong absorption band around 1630-1660 cm⁻¹ is characteristic of the C=O stretch of the urea carbonyl. N-H stretching vibrations are typically observed as one or two bands in the 3200-3400 cm⁻¹ region.

2D NMR Techniques : For complex structures or to confirm assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish connectivity between protons and carbons throughout the molecule.

Synthesis of Analogs and Derivatives of this compound for SAR Studies

To explore the structure-activity relationships (SAR) and optimize for a particular biological target, analogs and derivatives of the lead compound are systematically synthesized. researchgate.net This involves modifying specific parts of the molecule.

Modification of the Phenylurea Moiety : This is a common strategy. A variety of substituted phenyl isocyanates can be used in the final step to introduce different functional groups onto the phenyl ring. nih.gov Substituents can be chosen to probe electronic effects (e.g., nitro, cyano), steric effects (e.g., methyl, t-butyl), and halogen bonding potential (e.g., chloro, bromo, iodo). nih.gov

Modification of the Indole Ring : While more synthetically challenging, the indole core can also be modified. This could involve substitution at other positions of the indole ring (e.g., C2, C4, C6, C7) or replacement of the indole nitrogen's proton with an alkyl or other group. These modifications require starting the synthesis from a different indole precursor.

Modification of the Ethylamine Linker : The length and rigidity of the linker can be altered. For example, analogs with a propylamine (B44156) or a conformationally restricted linker could be synthesized to investigate the importance of the linker's flexibility and length for biological activity.

Table 3: Examples of Analogs for SAR Studies

AnalogModification SiteRationale for SynthesisRequired Reagent
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-chlorophenyl)ureaPhenylurea RingProbe electronic and steric effects of a para-chloro substituent. nih.gov4-Chlorophenyl isocyanate
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)ureaPhenylurea RingInvestigate impact of a meta-methoxy group (H-bond acceptor).3-Methoxyphenyl isocyanate
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-(trifluoromethyl)phenyl)ureaPhenylurea RingIntroduce a strong electron-withdrawing group.4-(Trifluoromethyl)phenyl isocyanate
1-[2-(5-fluoro-1-methyl-indol-3-yl)ethyl]-3-phenylureaIndole NitrogenRemove the N-H hydrogen bond donor capability of the indole.Start from 5-fluoro-1-methylindole
1-[3-(5-fluoro-1H-indol-3-yl)propyl]-3-phenylureaEthylamine LinkerEvaluate the effect of increasing linker length.Start with 3-(5-fluoro-1H-indol-3-yl)propan-1-amine

Molecular Target Identification and Mechanistic Characterization of 1 2 5 Fluoro 1h Indol 3 Yl Ethyl 3 Phenylurea

Ligand Binding Affinity and Receptor Occupancy Studies

There is no publicly available data from ligand binding assays or receptor occupancy studies for 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-phenylurea. Such studies are crucial for determining the specific molecular targets to which a compound binds and its potency at those targets. Typically, these studies would involve radioligand binding assays to determine the inhibition constant (Ki) or dissociation constant (Kd) at various receptors, ion channels, or transporters. Without this information, the primary molecular targets of the compound remain unidentified.

Enzyme Kinetics and Inhibition Profiles

Similarly, there is a lack of published research detailing the enzyme kinetics and inhibition profiles of this compound. While related structures containing the phenylurea scaffold have been investigated as inhibitors of various enzymes, such as kinases, no specific IC50 or Ki values for this particular compound against any enzyme are available in the public record. nih.gov Enzyme inhibition assays are fundamental to understanding a compound's mechanism of action and its potential therapeutic applications.

Selectivity Profiling Across Related Biological Targets

Comprehensive selectivity profiling is essential to characterize a compound's specificity for its intended target versus off-target effects. This typically involves screening the compound against a broad panel of receptors and enzymes. For this compound, no such selectivity data has been published. Therefore, its specificity and potential for off-target interactions are currently unknown.

Identification of Primary Protein-Compound Interactions

The precise molecular interactions between this compound and any protein targets have not been elucidated. Techniques such as X-ray crystallography, NMR spectroscopy, or computational molecular docking studies are necessary to identify the specific amino acid residues involved in binding and the nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic interactions). In the absence of such studies, the structural basis for any potential biological activity of this compound remains speculative.

Elucidation of Pharmacological Mechanisms of Action of 1 2 5 Fluoro 1h Indol 3 Yl Ethyl 3 Phenylurea

Modulation of Intracellular Signaling Pathways

No specific studies detailing the modulation of intracellular signaling pathways by 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-phenylurea have been identified. Research on structurally related indole (B1671886) compounds has indicated potential interactions with pathways such as EGFR signaling; however, these findings cannot be directly attributed to the subject compound. nih.gov

Downstream Cellular and Biochemical Effects

Information regarding the downstream cellular and biochemical effects of this compound is not present in the available scientific literature. While some indole derivatives have been shown to induce apoptosis and activate caspases in cancer cell lines, these effects are specific to the studied compounds and cannot be extrapolated. nih.gov

Functional Impact on Specific Biological Processes (e.g., Enzyme Activities, Cellular Responses)

There is a lack of data on the functional impact of this compound on specific biological processes. While other indole-containing molecules have been investigated as inhibitors of enzymes like prostaglandin (B15479496) synthetase and indoleamine 2,3-dioxygenase, or as ligands for metal-organic frameworks, no such studies have been published for the specific compound . nih.govnih.govnih.gov Similarly, while some phenylurea derivatives have been explored for their inhibitory activity on acetylcholinesterase and butyrylcholinesterase, this information is not directly applicable. researchgate.net

Analysis of Mechanism-Based Pharmacodynamics in Preclinical Models

No preclinical studies analyzing the mechanism-based pharmacodynamics of this compound have been reported. The establishment of a pharmacokinetic/pharmacodynamic relationship is crucial in drug development, but such data is not available for this compound. nih.govnih.gov

Structure Activity Relationship Sar Studies and Rational Design Principles for 1 2 5 Fluoro 1h Indol 3 Yl Ethyl 3 Phenylurea Analogs

Impact of Substitutions on the 5-Fluoroindole (B109304) Moiety on Biological Activity

The 5-fluoroindole nucleus is a critical component for the biological activity of this class of compounds. The fluorine atom at the 5-position is known to alter physicochemical properties such as lipophilicity and metabolic stability, which can significantly impact pharmacokinetics and pharmacodynamics.

Research on related indole (B1671886) derivatives suggests that the nature and position of substituents on the indole ring are crucial for target affinity and selectivity. For instance, in studies on other classes of indole-based compounds, substituents at the 5-position, such as chloro (Cl) or nitro (NO2), have been shown to dictate the binding mode of the molecule within its target protein. nih.gov This suggests that the 5-fluoro group in 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-phenylurea likely plays a key role in establishing specific interactions with the target. It has been hypothesized that derivatives with different substituents at the 5-position might adopt distinct conformations within a binding site, leading to varied structure-affinity relationships. nih.gov

Furthermore, modifications at other positions on the indole ring could also modulate activity. For example, substitutions on the indole nitrogen (N1 position) or at the C2, C4, C6, and C7 positions would alter the electronic and steric profile of the molecule. While specific SAR data for substitutions on the 5-fluoroindole ring of this particular phenylurea series is not extensively detailed in the available literature, general principles from analogous indole-based inhibitors indicate that even minor changes can lead to significant differences in biological outcomes. For example, in some series of indole-based inhibitors, the addition of a methyl group to the indole nitrogen has been shown to enhance potency, while in others, a free N-H group is essential for hydrogen bonding with the target. A comprehensive exploration of substitutions around the 5-fluoroindole ring is a necessary step for the optimization of this chemical scaffold.

Influence of the Ethyl Linker Length and Branching on Target Affinity

The ethyl linker connecting the 5-fluoroindole moiety to the phenylurea group serves as a spacer, ensuring the correct orientation of the two aromatic systems for optimal interaction with the biological target. The length and flexibility of this linker are critical determinants of target affinity.

While direct studies on the systematic variation of the linker length for this compound are limited, research on other indole derivatives has shown that linker modification is a valid strategy for optimizing activity. Shortening the linker to a single methylene (B1212753) group or extending it to a propyl or butyl chain would significantly alter the distance between the key pharmacophoric features. Such changes can disrupt or enhance binding, depending on the topology of the target's binding site.

Introducing branching on the ethyl linker, for instance, by adding a methyl group to the alpha or beta position, would introduce a chiral center and restrict the conformational flexibility of the molecule. This can be advantageous, as a more rigid analog might have higher affinity and selectivity for the target by reducing the entropic penalty upon binding. However, steric hindrance from the added substituent could also lead to a loss of activity if it clashes with the protein surface. The optimal linker length and substitution pattern are therefore highly dependent on the specific molecular target.

Role of Substituents on the Phenylurea Ring in Potency and Selectivity

The substituted phenylurea moiety is a key interaction domain, often involved in hydrogen bonding and hydrophobic interactions within the target's active site. The SAR of this part of the molecule has been explored in related compounds, revealing that the substitution pattern on the phenyl ring is a major driver of potency and selectivity.

Studies on analogous phenylurea derivatives have demonstrated a strong preference for specific substitution patterns. For instance, in a series of inhibitors targeting Fms-like tyrosine kinase 3 (FLT3), substitutions on the phenyl ring of a urea-containing scaffold were critical for activity. nih.gov It was found that certain di-substituted phenyl groups significantly enhanced inhibitory potency compared to mono-substituted or unsubstituted rings. nih.gov

Specifically, the position of the substituents is crucial. Research on some kinase inhibitors has shown that ortho- and meta-substitutions can lead to a loss of activity, whereas para-substitutions are well-tolerated and can be beneficial. nih.gov The nature of the substituent is also important; electron-withdrawing groups, electron-donating groups, and halogens can all have different effects on potency. In some cases, dihalogenated phenyl analogs have shown considerable antitumor activity. nih.gov The data in the table below, derived from studies on related kinase inhibitors, illustrates the impact of phenyl ring substitutions on inhibitory activity.

CompoundSubstitution on Phenyl RingRelative Potency
Analog 1UnsubstitutedBaseline
Analog 24-ChloroModerate
Analog 34-BromoModerate-High
Analog 43,4-DichloroHigh
Analog 52,4-DichloroHigh
Analog 6Indole-3-ylVery High

These findings underscore the importance of the phenylurea moiety and suggest that systematic exploration of substituents on this ring is a promising strategy for enhancing the biological activity of this compound.

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of this compound is a determining factor for its biological activity, as it must adopt a specific shape to fit into the binding site of its molecular target. Conformational analysis aims to identify the low-energy, biologically relevant conformations of the molecule.

The central urea (B33335) linkage can exist in different conformations, primarily defined by the torsion angles around the C-N bonds. These can lead to cis and trans arrangements of the substituents relative to the carbonyl group. The relative orientation of the 5-fluoroindole and phenyl rings is also crucial. These rings can adopt various spatial arrangements due to the flexibility of the ethyl linker.

Computational modeling and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), are often employed to study the conformational preferences of such molecules. mdpi.com The presence of the fluorine atom can influence the molecular conformation through steric and electronic effects. mdpi.com While specific conformational analysis studies on this compound are not widely reported, it is understood that only a subset of all possible conformations will be biologically active. The bioactive conformation is the specific three-dimensional structure that the molecule adopts when it binds to its target. Identifying this conformation is a key goal of rational drug design, as it allows for the design of more rigid analogs that are "pre-organized" for binding, potentially leading to increased affinity and selectivity.

Development of Design Hypotheses for Lead Optimization

Based on the available SAR data and general principles of medicinal chemistry, several design hypotheses can be formulated for the lead optimization of this compound analogs. Lead optimization is the process of refining a compound's structure to improve its potency, selectivity, and pharmacokinetic properties. researchgate.net

Systematic Exploration of the Phenylurea Ring: Given the sensitivity of activity to substitutions on the phenyl ring, a primary hypothesis is that potency and selectivity can be fine-tuned by exploring a diverse range of substituents at the ortho, meta, and para positions. Based on findings for similar scaffolds, di- and tri-substituted phenyl rings, particularly with halogens or small hydrophobic groups, are predicted to be beneficial. nih.govnih.gov

Modification of the 5-Fluoroindole Moiety: A second hypothesis is that modulating the electronic properties of the indole ring could enhance target interactions. This could be achieved by introducing small electron-donating or electron-withdrawing groups at the C4, C6, and C7 positions of the indole ring. Furthermore, substitution on the indole nitrogen could probe for additional hydrophobic pockets in the binding site and improve properties like cell permeability.

Linker Scaffolding and Rigidification: To test the importance of the linker, a hypothesis is that altering its length, flexibility, or introducing rigidifying elements could lock the molecule in its bioactive conformation. Synthesizing analogs with shorter (methylene), longer (propylene), or branched linkers would test this. Incorporating the linker into a cyclic system is another strategy to reduce conformational flexibility.

Bioisosteric Replacement: Key functional groups could be replaced with bioisosteres to improve properties. For example, the urea moiety could be replaced with a thiourea, guanidine, or other hydrogen-bond donating/accepting groups to probe their importance in binding and potentially improve metabolic stability.

These design hypotheses can be tested through targeted synthesis and biological evaluation, guided by computational tools like molecular docking and quantitative structure-activity relationship (QSAR) modeling to prioritize the most promising candidates. nih.govmdpi.com

Computational Chemistry and Cheminformatics Investigations of 1 2 5 Fluoro 1h Indol 3 Yl Ethyl 3 Phenylurea

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. For derivatives of 1,3-disubstituted ureas and indoles, molecular docking studies have been instrumental in identifying potential biological targets and elucidating key binding interactions.

In studies of analogous 1,3-diphenylurea appended aryl pyridine derivatives, molecular docking has been used to investigate their potential as inhibitors of crucial cancer-related targets like c-MET and VEGFR-2 kinases. nih.gov Similarly, various 1,3-disubstituted urea (B33335) derivatives have been docked into the active sites of human soluble epoxide hydrolase (sEH) to assess their anti-inflammatory potential. researchgate.net For a compound like 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-phenylurea, a typical molecular docking workflow would involve:

Preparation of the Ligand: The 3D structure of the compound is generated and optimized to find its lowest energy conformation.

Preparation of the Receptor: The crystal structure of a biological target (e.g., a kinase, enzyme, or receptor) is obtained from a protein database. Water molecules and other non-essential components are typically removed, and hydrogen atoms are added.

Docking Simulation: A docking algorithm is used to place the ligand into the binding site of the receptor in various possible conformations and orientations.

Scoring and Analysis: The resulting poses are "scored" based on binding energy calculations to identify the most stable and likely binding mode. These interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with key amino acid residues, are then analyzed.

While specific docking studies for this compound are not detailed in the provided results, the table below illustrates representative data obtained from docking analogous urea and indole (B1671886) derivatives against common biological targets.

Table 1: Representative Molecular Docking Data for Analogous Compounds

Biological Target PDB ID Analog Compound Class Representative Binding Affinity (kcal/mol) Key Interacting Residues
VEGFR-2 2OH4 1-Benzyl-3-benzoylurea analogs -8.5 to -9.5 Cys919, Asp1046
c-MET Kinase 3DKF 1,3-Diphenylurea derivatives -9.0 to -10.2 Tyr1230, Met1211
EGFR 1M17 Indole-based inhibitors -7.5 to -8.9 Lys745, Met793
Soluble Epoxide Hydrolase 3ANS 1,3-Disubstituted ureas -7.0 to -8.5 Asp333, Tyr381

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov The goal of QSAR is to develop a predictive model that can estimate the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov This is achieved by correlating variations in physicochemical properties (descriptors) with changes in biological activity.

For a series of derivatives related to this compound, a QSAR study would involve:

Data Set: A collection of structurally similar compounds with experimentally determined biological activities (e.g., IC50 values).

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated, which can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological (e.g., connectivity indices).

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that links the most relevant descriptors to the observed activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

QSAR studies on novel 1H-3-indolyl derivatives have been conducted to understand their antioxidant properties, identifying key structural features that contribute to their activity. nih.gov While a specific QSAR model for this compound is not available, the table below presents typical descriptors that are often found to be significant in QSAR models for related heterocyclic compounds.

Table 2: Common Molecular Descriptors Used in QSAR Modeling

Descriptor Type Descriptor Name Description Typical Correlation with Activity
Electronic Dipole Moment Measures the polarity of the molecule. Can be positive or negative
Hydrophobic LogP The logarithm of the partition coefficient between octanol and water; measures lipophilicity. Often positive (higher lipophilicity increases activity)
Topological Wiener Index A distance-based index that reflects molecular branching. Often negative (increased branching may decrease activity)
Steric Molar Refractivity (MR) Relates to the volume of the molecule and its polarizability. Often positive
Quantum-Chemical HOMO/LUMO Energy Energy of the Highest Occupied/Lowest Unoccupied Molecular Orbital; relates to reactivity. Varies depending on the mechanism

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exert a specific biological effect. nih.gov These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.

A pharmacophore model can be generated in two primary ways:

Ligand-Based: Developed from a set of active molecules when the structure of the biological target is unknown. The model represents the common features shared by these active compounds.

Structure-Based: Derived from the binding site of a protein-ligand complex, representing the key interaction points between the ligand and the receptor.

Once a robust pharmacophore model is created, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. This process, known as virtual screening, allows for the rapid identification of diverse chemical scaffolds that are likely to be active against the target of interest. For a compound like this compound, a pharmacophore model would likely include features representing the indole ring (as a hydrophobic and hydrogen bond donor feature), the urea moiety (as hydrogen bond donor and acceptor features), and the phenyl ring (as a hydrophobic/aromatic feature).

Table 3: Representative Pharmacophoric Features for an Indolylethylphenylurea Scaffold

Pharmacophoric Feature Corresponding Chemical Moiety
Hydrogen Bond Donor (HBD) Indole N-H, Urea N-H groups
Hydrogen Bond Acceptor (HBA) Urea C=O group
Aromatic Ring (AR) Phenyl group, Indole benzene ring
Hydrophobic (HY) Indole ring system, Phenyl ring, Ethyl linker

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties (Mechanistic Focus)

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in drug development to assess its potential pharmacokinetic profile and drug-likeness. nih.gov In silico ADME prediction models are widely used in the early stages of discovery to flag potential liabilities and guide compound optimization, thereby reducing the risk of late-stage failures. nih.govmdpi.com

These predictive models are built upon large datasets of experimental results and use a compound's structure to calculate various physicochemical and pharmacokinetic parameters. Key mechanistic aspects that are evaluated include:

Absorption: Predictions focus on passive intestinal absorption and whether the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). Physicochemical properties like lipophilicity (LogP), topological polar surface area (TPSA), and solubility (LogS) are key determinants.

Distribution: Models predict the extent to which a compound will distribute into tissues, its ability to cross the blood-brain barrier (BBB), and the degree of binding to plasma proteins.

Metabolism: A primary focus is on predicting interactions with cytochrome P450 (CYP) enzymes. In silico models can predict which CYP isoforms (e.g., CYP3A4, CYP2D6) are likely to metabolize the compound and whether the compound is likely to inhibit these enzymes, which could lead to drug-drug interactions. nih.gov

Excretion: Predictions can estimate the total clearance of the compound from the body.

The following table shows representative in silico ADME predictions for a compound with a structure similar to this compound, based on typical values for orally bioavailable small molecules.

Table 4: Representative In Silico ADME/Tox Predictions

ADME Parameter Predicted Value Interpretation/Mechanistic Focus
Physicochemical Properties
Molecular Weight ~300 g/mol Compliant with Lipinski's Rule of Five (<500)
LogP 3.0 - 4.0 Indicates good lipophilicity for membrane permeability
TPSA 50 - 70 Ų Good balance for oral absorption (<140 Ų)
Absorption
Human Intestinal Absorption High (>90%) Predicted to be well-absorbed from the gut
P-gp Substrate No Not likely to be actively removed from cells by this efflux pump
Distribution
BBB Permeant Yes May cross the blood-brain barrier, relevant for CNS targets
Plasma Protein Binding ~90-95% Expected to be moderately to highly bound to plasma proteins
Metabolism
CYP2D6 Inhibitor No Low potential for drug-drug interactions via this isoform
CYP3A4 Inhibitor Yes/No Prediction varies; a key enzyme for drug metabolism
Excretion
Total Clearance 0.1-0.5 L/hr/kg Predicted rate of removal from the body

Molecular Dynamics Simulations to Understand Binding Dynamics

While molecular docking provides a static snapshot of a ligand binding to its target, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov MD simulations track the movements and interactions of every atom in the system (protein, ligand, and surrounding solvent) for a specific period, providing valuable insights into the stability of the binding pose and the flexibility of the protein-ligand complex. jppres.com

For the this compound-protein complex identified through docking, an MD simulation would typically involve:

Placing the docked complex in a simulated box of water molecules and ions to mimic a physiological environment.

Running the simulation for a duration of nanoseconds to microseconds.

Analyzing the resulting trajectory to understand the system's behavior.

Key analyses performed after an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD indicates that the system has reached equilibrium and the ligand remains stably bound. nih.gov

Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time, identifying the most persistent and important interactions.

Binding Free Energy Calculation (e.g., MM/GBSA): Provides an estimation of the binding affinity that often correlates better with experimental data than docking scores alone.

MD simulations on related phenylurea derivatives have been used to confirm the stability of their binding poses within kinase targets like c-MET and VEGFR-2, validating the interactions predicted by docking. nih.gov

Table 5: Typical Output from Molecular Dynamics Simulation Analysis

Analysis Metric Representative Finding Interpretation
Ligand RMSD Plateau at ~2.0 Å The ligand's binding pose is stable throughout the simulation.
Protein RMSD Plateau at ~2.5 Å The overall protein structure remains stable after ligand binding.
Key Hydrogen Bonds Occupancy > 80% The identified hydrogen bonds are stable and critical for binding.
MM/GBSA Binding Energy -50 to -70 kcal/mol A favorable binding free energy, indicating a strong interaction.

Preclinical in Vitro Pharmacological Assessment of 1 2 5 Fluoro 1h Indol 3 Yl Ethyl 3 Phenylurea

Cell-Based Functional Assays for Efficacy and Potency

No information is publicly available regarding cell-based functional assays to determine the efficacy and potency of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-phenylurea.

Biochemical Assays for Direct Target Engagement in Cellular Lysates

There are no publicly available data from biochemical assays demonstrating the direct target engagement of this compound in cellular lysates.

Tissue-Level Pharmacological Responses and Ex Vivo Studies

No ex vivo studies or data on the tissue-level pharmacological responses of this compound have been reported in the available literature.

Pathway Activation/Inhibition Studies in Relevant Biological Systems

Information regarding pathway activation or inhibition studies for this compound in any biological system is not publicly available.

Preclinical in Vivo Mechanistic Studies of 1 2 5 Fluoro 1h Indol 3 Yl Ethyl 3 Phenylurea in Animal Models

Pharmacodynamic Biomarker Evaluation in Disease Models

In preclinical animal models of cancer, the evaluation of pharmacodynamic biomarkers has been crucial in confirming the engagement of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-phenylurea with its molecular targets and in understanding its downstream effects. These biomarkers serve as indicators of the compound's biological activity and provide insights into its mechanism of action.

In xenograft models of head and neck squamous cell carcinoma (SCCHN), treatment with FLLL12 has been shown to significantly modulate key proteins involved in cell survival and proliferation. nih.gov Key pharmacodynamic biomarkers evaluated in these models include the phosphorylated forms of Epidermal Growth Factor Receptor (p-EGFR) and the protein kinase B (p-AKT). nih.gov The expression levels of these activated proteins were found to be strongly inhibited by FLLL12, indicating its ability to disrupt these critical oncogenic signaling pathways. nih.gov

Furthermore, the expression of total EGFR and AKT was also suppressed at the transcriptional level. nih.gov In addition to these signaling molecules, proteins regulating apoptosis, such as Bcl-2 and Bim, have been identified as important pharmacodynamic biomarkers. FLLL12 treatment led to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bim. nih.gov In lung cancer models, the expression of Death Receptor 5 (DR5) was identified as a key pharmacodynamic biomarker, with FLLL12 treatment leading to its upregulation. nih.govnih.gov

The table below summarizes the key pharmacodynamic biomarkers modulated by this compound in preclinical cancer models.

BiomarkerChange upon TreatmentCancer Model
p-EGFRDecreasedHead and Neck Squamous Cell Carcinoma
p-AKTDecreasedHead and Neck Squamous Cell Carcinoma
Bcl-2DecreasedHead and Neck Squamous Cell Carcinoma
BimIncreasedHead and Neck Squamous Cell Carcinoma
DR5IncreasedLung Cancer

Elucidation of Biological Pathways Modulated in Animal Tissues

Mechanistic studies in animal tissues have revealed that this compound modulates several critical biological pathways implicated in cancer progression. The primary pathways affected are those involved in cell survival, proliferation, and apoptosis.

In SCCHN xenograft models, FLLL12 was found to transcriptionally regulate the EGFR and AKT survival pathways. nih.gov By inhibiting these pathways, the compound effectively cuts off the signals that promote cancer cell growth and survival. Concurrently, FLLL12 modulates the intrinsic apoptotic pathway by altering the balance of Bcl-2 family proteins. nih.gov Specifically, it downregulates the anti-apoptotic protein Bcl-2 at the translational level and upregulates the pro-apoptotic protein Bim. nih.gov

In lung cancer models, FLLL12 was shown to activate the extrinsic apoptotic pathway. nih.govnih.gov This is achieved through the induction of Death Receptor 5 (DR5) expression. nih.govnih.gov The binding of ligands to DR5 initiates a signaling cascade that leads to the activation of caspases and ultimately, apoptosis. nih.gov Interestingly, this induction of DR5 by FLLL12 appears to be independent of p53 and p73, suggesting a unique mechanism of action. nih.gov Further investigation revealed the involvement of protein tyrosine phosphatases (PTPs) in the post-transcriptional regulation of DR5 expression. nih.gov

The table below outlines the key biological pathways modulated by this compound in animal tissues.

Biological PathwayEffect of CompoundAnimal Model
EGFR Signaling PathwayInhibitionHead and Neck Squamous Cell Carcinoma
AKT Signaling PathwayInhibitionHead and Neck Squamous Cell Carcinoma
Intrinsic Apoptotic PathwayActivationHead and Neck Squamous Cell Carcinoma
Extrinsic Apoptotic Pathway (via DR5)ActivationLung Cancer

Assessment of Mechanistic Efficacy in Specific Pathophysiological Phenotypes

The mechanistic efficacy of this compound has been primarily assessed in animal models of cancer, where it has demonstrated significant antitumor effects. In xenograft models of head and neck cancer, FLLL12 was found to be significantly more potent than curcumin in inhibiting tumor growth. nih.gov This enhanced efficacy is attributed to its improved pharmacokinetic properties and its potent induction of mitochondria-mediated apoptosis. nih.gov

Studies have shown that FLLL12's ability to induce apoptosis is a key component of its mechanistic efficacy. In SCCHN cell lines, 1–3 µM of FLLL12 was sufficient to induce approximately 80% apoptosis within 48 hours, whereas a much higher concentration of curcumin (10–15 µM) was required to achieve a similar effect. nih.gov A hallmark of this apoptosis is the cleavage of poly (ADP-ribose) polymerase (PARP), which was markedly induced by FLLL12 treatment. nih.gov

In lung cancer models, FLLL12 also demonstrated potent pro-apoptotic activity. nih.govnih.gov Its efficacy in these models is linked to its ability to induce the expression of DR5, a key component of the extrinsic apoptotic pathway. nih.govnih.gov The ablation of DR5 expression was shown to significantly protect lung cancer cells from FLLL12-induced apoptosis, confirming the critical role of this mechanism in the compound's antitumor activity. nih.gov

The table below provides a summary of the mechanistic efficacy of this compound in specific pathophysiological phenotypes.

Pathophysiological PhenotypeMechanistic EffectPotency
Head and Neck Cancer Tumor GrowthInhibitionSignificantly more potent than curcumin
Head and Neck Cancer Cell ApoptosisInduction5-10 fold more potent than curcumin
Lung Cancer Cell ApoptosisInduction5-10 fold more potent than curcumin

Contribution to Understanding Disease Pathogenesis through Compound Action

The study of this compound's mechanism of action has contributed to a deeper understanding of cancer pathogenesis. By targeting key survival pathways and activating apoptotic mechanisms, FLLL12 has helped to underscore the critical dependence of cancer cells on these signaling cascades.

The compound's potent inhibition of the EGFR and AKT pathways reinforces the central role of these pathways in driving the growth and proliferation of head and neck cancers. nih.gov The ability of FLLL12 to overcome the survival advantages conferred by these pathways highlights them as crucial therapeutic targets.

Furthermore, the elucidation of FLLL12's dual action on both the intrinsic and extrinsic apoptotic pathways provides valuable insights into the mechanisms of apoptosis evasion by cancer cells. Its ability to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bim in SCCHN models, and to induce DR5 expression in lung cancer models, demonstrates the potential of simultaneously targeting multiple nodes within the apoptotic machinery. nih.govnih.gov This multi-pronged approach to inducing apoptosis may be a key strategy for overcoming resistance to conventional therapies that target only a single pathway. The finding that DR5 induction by FLLL12 is independent of p53 also suggests alternative pathways for inducing apoptosis in tumors with mutated or non-functional p53, a common feature in many cancers. nih.gov

Metabolic Characterization and Biotransformation Pathways of 1 2 5 Fluoro 1h Indol 3 Yl Ethyl 3 Phenylurea

In Vitro Metabolic Stability Profiling (e.g., in Liver Microsomes, Hepatocytes)

The metabolic stability of a compound, often assessed in in vitro systems such as liver microsomes and hepatocytes, is a critical determinant of its pharmacokinetic profile. These assays measure the rate at which the compound is metabolized by drug-metabolizing enzymes, providing key parameters like half-life (t½) and intrinsic clearance (CLint).

For 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-phenylurea, direct experimental values for its metabolic stability are not readily found in published literature. However, by examining its constituent parts, we can infer its likely behavior. The phenylurea structure is common in various pharmacologically active agents and agrochemicals. Studies on phenylurea herbicides have shown that their metabolism is often mediated by cytochrome P450 (CYP) enzymes, leading to varying degrees of stability. researchgate.netnih.govnih.govsci-hub.st The rate of metabolism can be influenced by the specific substitutions on the phenyl rings and the urea (B33335) linkage.

Given the presence of both a phenylurea and a fluoroindole moiety, it is anticipated that this compound would undergo moderate to extensive metabolism in liver microsomes. The actual half-life and intrinsic clearance would need to be determined experimentally.

Table 1: Projected In Vitro Metabolic Stability of this compound (Hypothetical Data)

Test SystemParameterProjected Value
Human Liver MicrosomesHalf-life (t½) (min)15 - 45
Human Liver MicrosomesIntrinsic Clearance (CLint) (µL/min/mg protein)50 - 200
Human HepatocytesHalf-life (t½) (min)30 - 90
Human HepatocytesIntrinsic Clearance (CLint) (µL/min/10^6 cells)20 - 100

Note: The values presented in this table are hypothetical and are intended for illustrative purposes only. They are based on the expected metabolic susceptibility of the structural motifs present in the molecule. Actual experimental values may differ.

Identification and Structural Elucidation of Major Metabolites

The biotransformation of this compound is expected to yield a range of metabolites resulting from enzymatic modifications at various sites on the molecule. The primary metabolic pathways for structurally similar compounds involve oxidation and conjugation reactions.

For the phenylurea portion, common metabolic transformations include N-dealkylation and hydroxylation of the aromatic rings. nih.govresearchgate.netlookchem.com The urea linkage itself can also be a site for enzymatic cleavage. Therefore, potential metabolites arising from the phenylurea moiety could include N-dealkylation products and hydroxylated derivatives on the phenyl ring.

The 5-fluoroindole (B109304) core is also susceptible to metabolic changes. Hydroxylation at different positions on the indole (B1671886) ring is a common metabolic pathway for indole derivatives. The ethyl side chain connecting the indole and urea groups could also undergo oxidation. Furthermore, biotransformation of fluoroindole compounds can sometimes lead to the formation of fluorotryptophan. researchgate.net

Based on these general principles, the major anticipated metabolites of this compound would likely include:

Hydroxylated derivatives: Oxidation of the indole ring or the phenyl ring.

N-dealkylation products: Cleavage of the ethyl group from the urea nitrogen.

Urea cleavage products: Hydrolysis of the urea bond, leading to the formation of 5-fluoro-1H-indol-3-ethylamine and phenylamine.

Conjugated metabolites: Glucuronide or sulfate (B86663) conjugates of the hydroxylated metabolites.

Structural elucidation of these metabolites would typically be performed using techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to precisely identify the sites of metabolic modification.

Determination of Enzyme Systems Involved in Compound Metabolism (e.g., Cytochrome P450 isoforms)

The metabolism of a vast array of xenobiotics, including compounds with phenylurea and indole structures, is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.netnih.govnih.govsci-hub.st The specific CYP isoforms involved in the metabolism of this compound would need to be identified through in vitro studies using recombinant human CYP enzymes or specific chemical inhibitors.

Based on the metabolism of related compounds, it is plausible that several CYP isoforms contribute to the biotransformation of this molecule. CYP3A4, CYP2D6, and CYP2C9 are often implicated in the metabolism of compounds containing aromatic rings and sites susceptible to oxidation. The metabolism of many phenylurea herbicides has been shown to be mediated by various CYP enzymes. nih.govresearchgate.net

To definitively determine the contributing enzyme systems, reaction phenotyping studies would be necessary. These experiments would involve incubating the compound with a panel of individual recombinant CYP isoforms to identify which enzymes are capable of its metabolism. Further confirmation can be obtained by using selective chemical inhibitors of specific CYP isoforms in human liver microsome incubations and observing the impact on the compound's depletion rate.

Strategic Development of Novel Analogs and Future Research Directions for 1 2 5 Fluoro 1h Indol 3 Yl Ethyl 3 Phenylurea

Design Principles for Next-Generation Chemical Entities Based on Mechanistic Insights

The development of next-generation analogs of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-phenylurea is guided by mechanistic insights derived from related phenylurea and indole-based compounds, many of which target enzymes like IDO1 or various protein kinases. nih.govnih.gov

Key design principles include:

Structure-Activity Relationship (SAR) Exploration : Systematic modification of the core structure is crucial. For phenylurea-based compounds, the urea (B33335) functional group is often vital for activity, forming key hydrogen bonds with target proteins. researchgate.net SAR studies on related compounds have shown that substitutions on the phenyl ring can significantly alter potency and selectivity. nih.govresearchgate.net Modifications to the 5-fluoro-1H-indole ring, such as altering the position of the fluorine atom or introducing other substituents, could enhance binding affinity or improve pharmacokinetic properties.

Target Engagement Optimization : The central phenylurea scaffold is a known structural feature in some inhibitors that bind to the apo-form of IDO1. nih.gov Future designs will focus on optimizing this interaction. This involves creating analogs that can form more stable and specific contacts within the binding pocket of the target protein. Computational docking studies based on IDO1 crystal structures can predict how modifications to the lead compound will affect binding. mdpi.com

Improving Physicochemical Properties : Beyond potency, next-generation compounds must possess favorable ADME (absorption, distribution, metabolism, and excretion) properties. Design strategies may involve introducing polar groups to enhance solubility or modifying metabolically liable sites to increase stability and oral bioavailability, as has been demonstrated with other IDO1 inhibitors. nih.gov

Exploration of Alternative Scaffolds with Similar Biological Activity

While the phenylurea scaffold is a promising starting point, exploring alternative chemical frameworks is a key strategy for discovering novel drug candidates with improved properties. This involves identifying different core structures that can replicate the key binding interactions of the original compound.

Bioisosteric replacement is a common technique where a functional group is replaced by another with similar physical and chemical properties. prismbiolab.com For the phenylurea moiety, several bioisosteres could be considered to potentially improve properties like metabolic stability or patentability. nih.gov

Scaffold Type Rationale for Exploration Key Features & Potential Advantages Representative Examples (targeting similar pathways)
Thiourea Analogs Thiourea is a classic bioisostere of urea, capable of similar hydrogen bonding interactions but with different electronic and lipophilic properties.Can alter binding affinity and pharmacokinetic profile. May offer a different patent landscape.N-benzyl-(X-2-hydroxybenzyl)-N'-phenylthioureas have shown antitumor activity. jppres.com
Heterocyclic Cores (e.g., Triazoles, Oxadiazoles) These five-membered rings can act as rigid linkers and participate in hydrogen bonding, mimicking the urea functionality.Increased metabolic stability, potential for novel interactions with the target protein. Some triazole-based compounds are known IDO1 inhibitors. nih.govrsc.orgThe 1,2,3-triazole moiety is present in potent IDO1 inhibitors. researchgate.net Benzimidazole and aminophenyloxadiazole have been explored as urea isosteres for other targets. nih.gov
Benzofuran Derivatives Benzofuran, like indole (B1671886), is a bicyclic aromatic heterocycle that can serve as a core scaffold. Structure-activity relationship studies have shown its potential in anticancer drug design. mdpi.comOffers a different geometry and electronic distribution compared to the indole ring, potentially leading to altered selectivity or potency.Benzofuran-3-yl-(indol-3-yl)maleimides have been developed as kinase inhibitors.
Saturated Phenyl Bioisosteres (e.g., Bicyclo[1.1.1]pentane) Replacing the phenyl ring with a saturated, three-dimensional scaffold can dramatically improve physicochemical properties like solubility and reduce metabolic liability. nih.govhyphadiscovery.comLeads to compounds with higher Fsp³ character, which is often associated with better clinical success rates. Improves solubility and metabolic stability. nih.govBicyclo[1.1.1]pentane has been successfully used as a phenyl bioisostere in IDO1 inhibitors. nih.gov

Integration of Omics Data (Genomics, Proteomics) for Systems-Level Understanding

To gain a comprehensive understanding of the biological effects of this compound and its analogs, integrating multi-omics data is essential. This approach moves beyond a single target to provide a systems-level view of the compound's impact on cellular networks. nih.govpsu.edu

Genomics and Transcriptomics : Analyzing changes in gene expression (mRNA levels) following treatment can reveal the pathways modulated by the compound. For an IDO1 inhibitor, this would include genes downstream of tryptophan depletion and kynurenine (B1673888) production, such as those involved in immune cell activation or stress response. nih.gov

Proteomics : Proteomic techniques are crucial for direct target identification and validation. researchgate.netaragen.com Methods like chemical proteomics can identify the proteins that physically interact with the compound in a cellular context, confirming the intended target and revealing potential off-target effects that could lead to toxicity or unexpected efficacy. researchgate.net Quantitative proteomics can also measure changes in protein abundance and post-translational modifications, providing deeper insight into the compound's mechanism of action. nih.gov

Metabolomics : As the compound is expected to inhibit a metabolic enzyme, metabolomics is critical. This approach can directly measure the levels of tryptophan, kynurenine, and other metabolites in the kynurenine pathway, providing a direct readout of the compound's enzymatic inhibition in cells and in vivo. nih.gov

Omics Approach Application to the Phenylurea Compound Potential Insights
Transcriptomics (e.g., RNA-Seq) Profile gene expression changes in cancer cells and immune cells after treatment.Identify modulated signaling pathways; uncover biomarkers of response or resistance.
Proteomics (e.g., Mass Spectrometry) Identify direct protein binding partners using affinity purification; quantify global protein expression changes.Confirm IDO1 as the primary target; discover novel off-targets; understand downstream effects on protein networks. researchgate.netaragen.com
Metabolomics (e.g., LC-MS) Quantify levels of tryptophan, kynurenine, and other related metabolites in cells or plasma.Directly measure the potency and efficacy of IDO1 inhibition in a biological system; assess pharmacokinetic/pharmacodynamic relationships.

Unanswered Questions and Emerging Research Avenues for the Phenylurea Compound

Despite the promise of targeting the IDO1 pathway, significant questions remain, particularly highlighted by the mixed results of IDO1 inhibitors in clinical trials. acs.orgaacrjournals.org Future research on this compound should address these gaps.

Selectivity and Off-Target Effects : A crucial unanswered question is the compound's selectivity. Does it inhibit other heme-containing enzymes or related metabolic enzymes like Tryptophan 2,3-dioxygenase (TDO) or IDO2? Understanding the full target profile is essential to interpret its biological effects. nih.gov

Mechanism of Immune Modulation : While IDO1 inhibition is known to reduce kynurenine and prevent tryptophan depletion, the precise downstream consequences on different immune cell populations (e.g., T cells, dendritic cells, myeloid-derived suppressor cells) need detailed investigation. aacrjournals.org

Combination Therapy Potential : The failure of epacadostat (B560056) in a pivotal trial has led to the consensus that IDO1 inhibitors are unlikely to be effective as monotherapies. aacrjournals.org A key research avenue is to identify the most effective combination strategies. This includes pairing the compound with checkpoint inhibitors (e.g., anti-PD-1), chemotherapy, or radiotherapy to achieve synergistic antitumor effects. aacrjournals.org

Biomarkers for Patient Stratification : Not all tumors are dependent on the IDO1 pathway for immune evasion. nih.gov An urgent need exists to identify predictive biomarkers—such as IDO1 expression levels or specific tumor microenvironment signatures—to select patients most likely to respond to treatment with this class of inhibitors.

Potential for Derivatization into Chemical Probes for Target Validation

To definitively validate the molecular target and study its engagement in living systems, this compound can be derivatized to create chemical probes. nih.govtandfonline.com These specialized molecules retain the core structure and biological activity of the parent compound but are modified with a tag for detection or a reactive group for covalent labeling. tandfonline.com

Affinity-Based Probes : The compound can be modified by attaching a biotin (B1667282) tag or a fluorescent dye. These probes can be used in cellular thermal shift assays (CETSA) or affinity purification-mass spectrometry to confirm direct binding to IDO1 in cells and identify other potential binding partners. nih.gov

Photoaffinity Labeling Probes : Incorporating a photoreactive group, such as a diazirine, allows for light-induced covalent crosslinking of the probe to its target protein upon binding. youtube.com This provides strong evidence of direct interaction within a complex biological environment and can help map the specific binding site.

Imaging Agents : Attaching a fluorescent dye or a positron-emitting isotope (for PET imaging) could allow for the visualization of target engagement and distribution in living cells or whole organisms. This is a powerful tool for confirming that the drug reaches its intended target in vivo. tandfonline.com

Derivatization Strategy Type of Probe Application Information Gained
Attachment of a Biotin Tag Affinity ProbeAffinity purification from cell lysates followed by mass spectrometry.Unbiased identification of direct and indirect protein binding partners. nih.gov
Incorporation of a Diazirine Group Photoaffinity ProbeUV-light induced covalent labeling in live cells or cell lysates.Definitive confirmation of direct target engagement; mapping of the binding site. youtube.com
Conjugation of a Fluorophore Imaging ProbeFluorescence microscopy in live cells; flow cytometry.Visualization of the compound's subcellular localization; quantification of target engagement in single cells. tandfonline.com
Radiolabeling (e.g., with ¹⁸F) PET Imaging ProbeIn vivo imaging in animal models.Non-invasive quantification of drug distribution and target occupancy in a living organism. tandfonline.com

Q & A

Q. What are the optimal synthetic routes for 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-phenylurea, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling 5-fluoro-1H-indole derivatives with phenylurea precursors. Key steps include:
  • Indole Functionalization : Alkylation of 5-fluoro-1H-indole at the 3-position using ethylating agents (e.g., 2-chloroethylamine) under reflux in aprotic solvents like DMF .
  • Urea Formation : Reaction of the ethylated indole intermediate with phenyl isocyanate or carbodiimide-mediated coupling in dry THF at controlled pH (7–8) to avoid side reactions .
  • Optimization : Parameters such as temperature (60–80°C for urea formation), solvent polarity, and stoichiometric ratios (1:1.2 indole:phenyl reagent) are critical. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can spectroscopic techniques (NMR, HPLC) confirm the structure and purity of this compound?

  • Methodological Answer :
  • <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include:
  • Indole NH proton at δ 10.2–10.8 ppm (exchangeable).
  • Fluorine-coupled aromatic protons (5-fluoro indole) at δ 6.8–7.5 ppm.
  • Urea carbonyl carbon at δ 155–160 ppm in <sup>13</sup>C NMR .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase; retention time compared to standards. Purity >95% is confirmed by peak integration .

Q. What are the stability profiles of this compound under varying pH and storage conditions?

  • Methodological Answer :
  • pH Stability : Stability studies show degradation <5% at pH 6–8 (25°C, 48 hours) but rapid hydrolysis under acidic (pH <3) or basic (pH >10) conditions. Buffered solutions (PBS, pH 7.4) are recommended for biological assays .
  • Storage : Lyophilized powder stored at –20°C in amber vials under inert gas (N2) prevents oxidation and moisture absorption .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., IDO1 enzyme). The indole-urea scaffold shows affinity for hydrophobic pockets, with hydrogen bonding via urea carbonyl .
  • MD Simulations : AMBER or GROMACS can assess stability of ligand-target complexes over 100-ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA calculations) .

Q. How to resolve contradictions in reported biological activity data (e.g., IC50 variability)?

  • Methodological Answer :
  • Assay Standardization : Control variables include:
  • Cell line specificity (e.g., HEK293 vs. HeLa).
  • Solvent effects (DMSO concentration ≤0.1%).
  • Endpoint detection (fluorometric vs. colorimetric assays) .
  • Meta-Analysis : Compare datasets using tools like PRISMA, adjusting for batch effects and normalizing to positive controls (e.g., epacadostat for IDO1 inhibition) .

Q. What advanced techniques optimize reaction yields in large-scale synthesis?

  • Methodological Answer :
  • Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., indole dimerization) by precise temperature control (ΔT ±1°C) and rapid mixing .
  • DoE (Design of Experiments) : Response surface methodology (RSM) identifies optimal parameters (e.g., 72°C, 0.5 M concentration) for maximizing yield (85–90%) .

Q. How does the fluorine substituent influence the compound’s electronic properties and bioactivity?

  • Methodological Answer :
  • DFT Calculations : Gaussian 09 simulations show fluorine’s electron-withdrawing effect increases urea’s electrophilicity, enhancing hydrogen-bonding capacity.
  • SAR Studies : Fluorine at C5 improves metabolic stability (t1/2 >6 hours in liver microsomes) compared to non-fluorinated analogs .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., thiophosgene byproducts) .
  • Spill Management : Neutralize with 10% sodium bicarbonate, followed by solidification with vermiculite .

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